13-hydroxy-10,16-diiodo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
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Overview
Description
(11bR)-4-Hydroxy-2,6-diiododinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine 4-oxide is a complex organic compound characterized by its unique structure, which includes two iodine atoms and a dioxaphosphepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (11bR)-4-Hydroxy-2,6-diiododinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine 4-oxide typically involves multi-step organic reactionsThe reaction conditions often require the use of inert atmospheres and controlled temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are crucial to obtain the compound in high purity .
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Substitution: The iodine atoms can participate in substitution reactions, where they are replaced by other functional groups such as alkyl or aryl groups.
Reduction: The compound can undergo reduction reactions, particularly at the iodine sites, to form deiodinated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Substitution: Reagents like organolithium or Grignard reagents under anhydrous conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in aprotic solvents.
Major Products: The major products formed from these reactions include various substituted derivatives and reduced forms of the original compound .
Scientific Research Applications
(11bR)-4-Hydroxy-2,6-diiododinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine 4-oxide has several applications in scientific research:
Chemistry: Used as a catalyst in asymmetric synthesis and enantioselective reactions.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (11bR)-4-Hydroxy-2,6-diiododinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine 4-oxide involves its interaction with specific molecular targets. The hydroxy and iodine groups play a crucial role in its reactivity and binding affinity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
- (11bR)-4-Hydroxy-2,6-di(naphthalen-2-yl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine 4-oxide
- (11bR)-2,6-Di-9-phenanthrenyl-4-hydroxy-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-oxide
Uniqueness: The presence of two iodine atoms in (11bR)-4-Hydroxy-2,6-diiododinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine 4-oxide distinguishes it from other similar compounds.
Properties
IUPAC Name |
13-hydroxy-10,16-diiodo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11I2O4P/c21-15-9-11-5-1-3-7-13(11)17-18-14-8-4-2-6-12(14)10-16(22)20(18)26-27(23,24)25-19(15)17/h1-10H,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFPHECSRIZOPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=C2C4=C(C(=CC5=CC=CC=C54)I)OP(=O)(O3)O)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11I2O4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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